

Tricyclamol chloride synthesis patent

US2826590

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Compound Focus: Tricyclamol Chloride

CAS No.: 3818-88-0

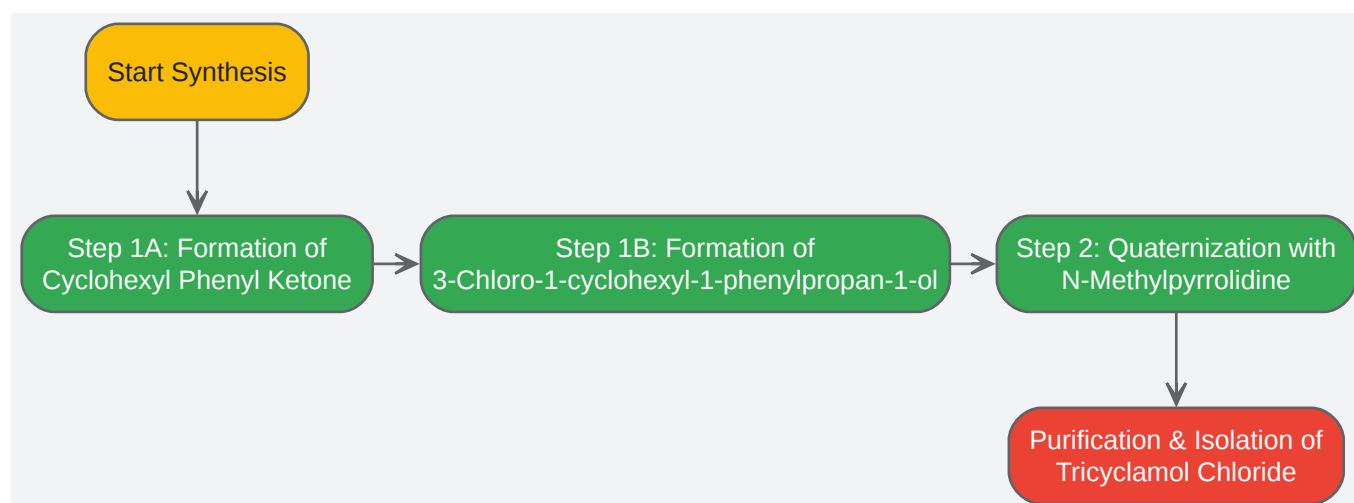
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Synthetic Strategy and Workflow

The synthesis of **Tricyclamol Chloride** (1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol chloride) proceeds through a Grignard reaction to generate cyclohexylphenyl ketone, which is then reacted with the Grignard reagent of 3-chloro-1-propanol. The resulting chloropropanol intermediate undergoes quaternization with methylpyrrolidine to form the final product [1].

The following diagram illustrates the complete experimental workflow from starting materials to the final product:



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Step 1: Synthesis of 3-Chloro-1-cyclohexyl-1-phenylpropan-1-ol

This first step is itself a two-stage process involving the preparation of a key ketone intermediate, followed by a Grignard addition to form the chloropropanol backbone [1].

Step 1A: Synthesis of Cyclohexyl Phenyl Ketone

Procedure:

- **Grignard Formation:** A Grignard reagent is prepared by reacting 19.5g (0.16 mol) of bromocyclohexane with 3.9g (0.16 mol) of magnesium turnings in 80ml of anhydrous diethyl ether [1].
- **Reaction with Benzonitrile:** The resulting cyclohexylmagnesium bromide solution is added dropwise to a cooled solution of 16g (0.155 mol) of benzonitrile in 50ml of ether. The mixture is refluxed for 30 minutes and then cooled [1].
- **Work-up:** The reaction mixture is cautiously decomposed by pouring it onto a mixture of ice and dilute aqueous acid. The ether layer is separated [1].
- **Distillation:** The ketimine intermediate in the ether solution is hydrolyzed by distillation. The ether is first distilled off, and then the residue is steam-distilled or distilled under reduced pressure to isolate cyclohexyl phenyl ketone [1].

Step 1B: Synthesis of 3-Chloro-1-cyclohexyl-1-phenylpropan-1-ol

Procedure:

- **Grignard Formation:** A separate Grignard reagent is prepared from 15.8g (0.2 mol) of 3-chloro-1-propanol. The alcohol is first converted to the chloride using HCl, and then reacted with magnesium in ether to form 3-chloro-1-propylmagnesium chloride [1].
- **Ketone Addition:** This Grignard reagent is added to a solution of 19.5g (0.103 mol) of cyclohexyl phenyl ketone in 50ml of ether [1].
- **Work-up and Isolation:** The mixture is refluxed, cooled, and decomposed with a saturated ammonium chloride solution. The ether layer is separated, washed with water, and dried over anhydrous sodium sulfate. The ether is evaporated to yield the crude product [1].

- **Purification:** The crude 3-chloro-1-cyclohexyl-1-phenylpropan-1-ol is purified by recrystallization from a mixture of benzene and petroleum ether [1].

Step 2: Quaternization to Form Tricyclamol Chloride

The final step involves the reaction of the chloropropanol intermediate with N-methylpyrrolidine to form the quaternary ammonium salt [1].

Procedure:

- **Alkylation:** A mixture of 16.5g (0.06 mol) of 3-chloro-1-cyclohexyl-1-phenylpropan-1-ol and 5.3g (0.075 mol) of N-methylpyrrolidine is heated under reflux for 5 hours [1].
- **Crystallization:** Upon cooling, the reaction mixture solidifies. The crude solid is collected [1].
- **Recrystallization:** The product is dissolved in the minimum amount of hot isopropanol, and the solution is cooled to induce crystallization. The crystals are collected, washed with cold isopropanol, and dried to obtain pure **Tricyclamol Chloride** [1].

Characterization and Process Data

For easy reference, the quantitative data from the synthesis protocol are summarized in the tables below.

Table 1: Reaction Quantities and Conditions

Reaction Step	Reactant / Parameter	Quantity / Condition
Step 1A	Bromocyclohexane	19.5 g (0.16 mol) [1]
	Magnesium Turnings	3.9 g (0.16 mol) [1]
	Benzonitrile	16 g (0.155 mol) [1]
	Solvent	Anhydrous Diethyl Ether [1]
Step 1B	3-Chloro-1-propanol	15.8 g (0.2 mol) [1]
	Cyclohexyl Phenyl Ketone	19.5 g (0.103 mol) [1]

Reaction Step	Reactant / Parameter	Quantity / Condition
Step 2	Chloropropanol Intermediate	16.5 g (0.06 mol) [1]
	N-Methylpyrrolidine	5.3 g (0.075 mol) [1]
	Reaction Time	5 hours (reflux) [1]
	Recrystallization Solvent	Isopropanol [1]

Table 2: Physicochemical Properties of Tricyclamol Chloride

Property	Value / Description
CAS Number	3818-88-0 [2] [3] [4]
Molecular Formula	C ₂₀ H ₃₂ ClNO • Cl or C ₂₀ H ₃₃ ClNO [2] [4]
Molecular Weight	338.935 g/mol (or 337.93 g/mol) [2] [4]
Melting Point	226-227 °C (decomposes) [3]
IUPAC Name	1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol; chloride [4]
Canonical SMILES	<chem>C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[Cl-]</chem> [4]

Key Experimental Considerations

- Anhydrous Conditions:** The Grignard reaction is highly sensitive to moisture. All glassware must be thoroughly dried, and reactions must be performed under an inert atmosphere using anhydrous solvents to prevent reagent decomposition [1].
- Temperature Control:** The initiation of the Grignard reaction can be exothermic. The addition of alkyl halide to magnesium should be controlled carefully, and cooling may be required to maintain a manageable reaction rate [1].
- Purification:** The patent emphasizes purification of the chloropropanol intermediate by recrystallization from benzene/petroleum ether. **Note:** Benzene is a known carcinogen; appropriate

safety measures must be taken, or a safer alternative solvent system should be developed and validated [1].

- **Yield Optimization:** The final quaternization step proceeds to a solid product. The yield and purity of **Tricyclamol Chloride** are optimized by recrystallization from isopropanol [1].

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